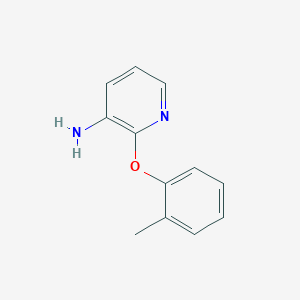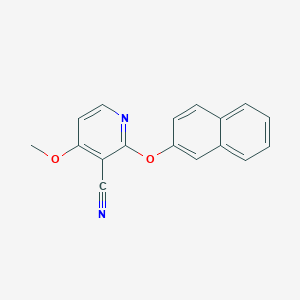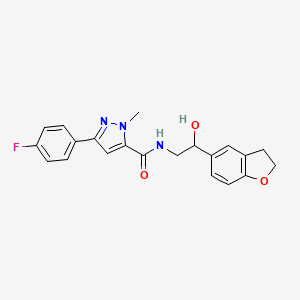![molecular formula C17H15Cl2F3N2O2 B2822806 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide CAS No. 339100-36-6](/img/structure/B2822806.png)
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with low aqueous solubility and low volatility . It can be persistent in soil systems but tends not to be persistent in water .
Synthesis Analysis
The synthesis of this compound is complex and involves several steps . Unfortunately, the exact details of the synthesis process are not available in the retrieved papers.Molecular Structure Analysis
The molecular formula of this compound is C13H4Cl2F6N4O4 . It is a diarylamine and more specifically an arylaminopyridine . The structure of the molecule is influenced by the presence of different substituents and the linker between the pyrimidine and pyridine group .Chemical Reactions Analysis
The compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . The compound is rapidly metabolised to a compound without uncoupling activity .Physical And Chemical Properties Analysis
The compound has a molar mass of 465.09 g·mol−1 . It has a density of 1.8±0.1 g/cm3 . The melting point is 116 °C (241 °F; 389 K) and the predicted boiling point is 376.1±42.0°C . The solubility in water is 1.76 mg/L . The predicted vapor pressure is 5.51×10−8 mmHg .科学的研究の応用
Synthesis and Structural Characterization
One study focuses on the synthesis and crystal structure of a compound closely related to the one , demonstrating the process of reacting specific phenyl and fluorophenyl components to create new compounds with potential applications in material science or pharmaceutical research. The structural determination through X-ray crystal diffraction provides insights into the molecular configuration and potential reactivity of such compounds (Huang Ming-zhi et al., 2005).
Photophysics and Electrochemistry
Another area of application is in the study of photophysics and electrochemistry, where related macrocyclic compounds demonstrate unusual redox and photochemical properties. These properties can be tuned through structural modifications, suggesting applications in the development of new photovoltaic materials, sensors, or catalysts (Allen J. Pistner et al., 2013).
Insecticidal Activity
Modifications of the methylene group in compounds with similar structural motifs have been explored for their insecticidal activities. The synthesis and testing of various derivatives provide a basis for the development of new agricultural chemicals aimed at controlling pest populations, highlighting the potential use of these compounds in developing more effective and safer insecticides (J. Samaritoni et al., 1999).
Supramolecular Chemistry
The ability of related phlorin compounds to bind fluoride ions through allosteric interactions points to applications in supramolecular chemistry, where such mechanisms can be harnessed for the development of new materials, molecular switches, or drug delivery systems. The research demonstrates how the fine-tuning of molecular structures can significantly impact their binding capabilities and overall functionality (Allen J. Pistner et al., 2013).
作用機序
Target of Action
The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets the mitochondria of fungi .
Mode of Action
Fluazinam acts as an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also shows high reactivity with thiols . This interaction with its targets leads to the disruption of energy production within the fungal cells, thereby inhibiting their growth and reproduction .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in the mitochondria of fungi . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By disrupting this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .
Result of Action
The result of Fluazinam’s action at the molecular and cellular level is the effective control of fungal populations in agricultural settings . By disrupting energy production within fungal cells, it prevents their growth and reproduction, thereby controlling the spread of fungal diseases in crops .
Safety and Hazards
The compound is not exempted from any safety regulation or other legal or administrative provision applicable to its manufacture, sale, transportation, storage, handling, preparation and/or use . The acute oral median lethal dose in rats is very low at over 5000 mg/kg due to the compound’s reactivity with thiols .
特性
IUPAC Name |
3-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O2/c1-16(2,9-18)15(25)24-11-4-3-5-12(7-11)26-14-13(19)6-10(8-23-14)17(20,21)22/h3-8H,9H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOEMJSQMNFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2822729.png)
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2822730.png)



![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2822739.png)
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine](/img/structure/B2822740.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2822743.png)

